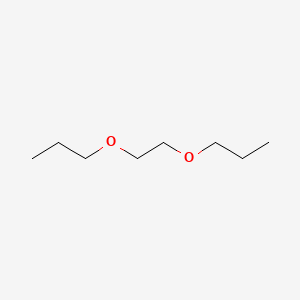

1,2-Dipropoxyethane

Description

Contextualization within Contemporary Ether Chemistry and Glyme Research

Ethers, and specifically glymes (glycol diethers), are a class of aprotic polar solvents that have garnered considerable attention for their diverse applications, ranging from reaction media to components in advanced materials. wpmucdn.com Glymes are characterized by their thermal and chemical stability, and their ability to form complexes with metal ions. wpmucdn.com

1,2-Dipropoxyethane fits within the homologous series of glymes, which includes 1,2-dimethoxyethane (B42094) (DME) and 1,2-diethoxyethane (B108276) (DEE). wpmucdn.comwpmucdn.com Research into this series allows for the systematic study of how the length of the alkyl side chains influences the physicochemical properties of the solvent, such as its solvating power, viscosity, and electrochemical stability. wpmucdn.comchemrxiv.org The incremental increase in the size of the alkyl groups from methoxy (B1213986) to propoxy provides a platform to investigate steric effects on coordination with cations, a fundamental aspect of solvation chemistry. wpmucdn.comwpmucdn.com

Significance of this compound as a Model Compound in Solvent and Electrolyte Science

The primary significance of this compound in the scientific literature lies in its role as a model compound for developing a deeper understanding of electrolyte solutions, particularly for next-generation batteries. wpmucdn.comgoogle.com In the quest for high-performance lithium metal batteries, the composition of the electrolyte is a critical factor. The solvent's ability to dissolve the lithium salt and facilitate ion transport, while also maintaining stability at high voltages, is paramount. wpmucdn.com

Researchers utilize this compound and its shorter-chain analogs to probe the relationship between the solvent's molecular structure and the performance of the electrolyte. wpmucdn.com Studies have shown that increasing the length of the alkyl side chains, as in the case of this compound, can enhance the oxidative stability of the electrolyte. wpmucdn.comwpmucdn.com This is a crucial property for batteries that operate at high voltages. However, this increase in steric hindrance can also impact the solubility of the salt and the ionic conductivity of the electrolyte. wpmucdn.comwpmucdn.com By systematically studying compounds like this compound, scientists can unravel these competing effects and design electrolyte formulations with optimized properties. wpmucdn.com

Recent research has focused on the methylation of 1,2-dimethoxyethane to produce derivatives like 1,2-diethoxyethane and this compound. wpmucdn.com This work has demonstrated that such modifications lead to increased spatial effects around the coordinating lithium ions, which in turn promotes the formation of a desirable anion-derived solid electrolyte interphase (SEI) and enhances the anodic stability of the electrolyte. wpmucdn.com

Physicochemical Data of this compound

The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C8H18O2 |

| Molecular Weight | 146.23 g/mol |

| CAS Number | 18854-56-3 |

| Boiling Point | 180 °C |

| Vapor Pressure | 2.58 mmHg at 25°C nih.gov |

Note: The data in this table is compiled from various chemical databases and research articles.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

18854-56-3 |

|---|---|

Formule moléculaire |

C8H18O2 |

Poids moléculaire |

146.23 g/mol |

Nom IUPAC |

1-(2-propoxyethoxy)propane |

InChI |

InChI=1S/C8H18O2/c1-3-5-9-7-8-10-6-4-2/h3-8H2,1-2H3 |

Clé InChI |

HQSLKNLISLWZQH-UHFFFAOYSA-N |

SMILES canonique |

CCCOCCOCCC |

Numéros CAS associés |

60314-50-3 |

Origine du produit |

United States |

Synthetic Methodologies and Preparative Strategies for 1,2 Dipropoxyethane

Established Synthetic Pathways for 1,2-Dipropoxyethane

Direct Propylation Approaches (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a widely recognized and versatile method for preparing ethers, including symmetrical and asymmetrical ones. byjus.com This S_N2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. byjus.comyoutube.com In the context of this compound synthesis, this would typically involve the reaction of a propanol-derived alkoxide with a 1,2-dihaloethane or the reaction of the disodium (B8443419) salt of ethylene (B1197577) glycol with a propyl halide.

The general mechanism involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. utahtech.edu The reaction is often carried out in a suitable solvent, and phase-transfer catalysts like tetrabutylammonium (B224687) bromide can be employed to facilitate the reaction between reactants in different phases (aqueous and organic). utahtech.edu

Key aspects of the Williamson ether synthesis include:

Reactants: An alcohol (propanol) is deprotonated by a strong base (like sodium hydride or sodium hydroxide) to form the corresponding alkoxide (propoxide). This alkoxide then reacts with a suitable alkylating agent, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane.

Reaction Conditions: The reaction is typically conducted under reflux for a period ranging from one to eight hours at temperatures between 50-100 °C. byjus.com The choice of solvent is crucial, with acetonitrile (B52724) and N,N-dimethylformamide being common options. byjus.com

Yield: Laboratory preparations can achieve yields between 50-95%, though side reactions can occur. byjus.com

A general representation of the Williamson ether synthesis for this compound is as follows:

2 CH₃CH₂CH₂OH + 2 Na → 2 CH₃CH₂CH₂ONa + H₂ 2 CH₃CH₂CH₂ONa + ClCH₂CH₂Cl → CH₃CH₂CH₂OCH₂CH₂OCH₂CH₂CH₃ + 2 NaCl

Alternatively:

HOCH₂CH₂OH + 2 Na → NaOCH₂CH₂ONa + H₂ NaOCH₂CH₂ONa + 2 CH₃CH₂CH₂Br → CH₃CH₂CH₂OCH₂CH₂OCH₂CH₂CH₃ + 2 NaBr

Indirect Synthetic Routes from Diverse Starting Materials (e.g., Diethyl Carbonate Reduction)

While direct propylation methods are common, indirect routes from different starting materials can also be employed. For instance, though not directly reducing diethyl carbonate, related acetal (B89532) compounds can be synthesized and utilized. Acetaldehyde can be converted to 1,1-dipropoxyethane (B89816) through an acid-catalyzed reaction with 1-propanol (B7761284). mdpi.com While this yields a different isomer, it demonstrates the use of alternative precursors for creating dipropoxyalkanes.

Optimization and Scale-Up Considerations in this compound Synthesis

Optimizing the synthesis of this compound for larger-scale production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. otavachemicals.com

Key optimization and scale-up parameters include:

Process Optimization: This forms the basis for effective scaling and involves refining reaction conditions such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation. otavachemicals.com

Reaction Monitoring: Techniques like thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy can be used to track the progress of the reaction and identify the formation of intermediates, allowing for adjustments to be made in real-time.

Solvent Selection: The use of polar aprotic solvents can enhance the kinetics of nucleophilic substitution reactions.

Catalyst Choice: For reactions like the Williamson ether synthesis, the selection of an appropriate phase-transfer catalyst can significantly improve the reaction rate and yield.

Feedstock and Reagent Purity: The purity of the starting materials can impact the final product's quality and the formation of impurities.

Downstream Processing: Efficient methods for product isolation, purification, and waste disposal are crucial for a scalable process.

Gasification technologies, such as bubbling fluidized bed (BFBG), circulating fluidized bed (CFBG), and entrained flow gasifiers (EFG), are examples of large-scale chemical processes where understanding reaction kinetics and optimizing conditions are critical for achieving high conversion rates and product quality. While not directly applied to this compound synthesis, the principles of process design and scale-up are transferable.

Purity Assessment and Refinement Techniques for Research Applications

For research applications, ensuring the high purity of this compound is essential as impurities can significantly affect experimental outcomes.

Purity Assessment Methods:

Chromatographic Techniques: Gas chromatography (GC) is a primary method for assessing the purity of volatile compounds like this compound. It separates components of a mixture based on their boiling points and interactions with the stationary phase, allowing for the quantification of the main compound and any impurities.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is invaluable for confirming the molecular structure and can also be used to detect and identify impurities.

Mass Spectrometry (MS): GC coupled with MS (GC-MS) provides both separation and identification of components by their mass-to-charge ratio, offering a powerful tool for purity analysis.

Refinement Techniques:

Distillation: Fractional distillation is a common method for purifying liquids with different boiling points. Given that this compound has a specific boiling point, distillation can effectively separate it from lower or higher boiling impurities.

Solvent Extraction: This technique can be used to remove impurities by partitioning them between two immiscible liquid phases. utahtech.edu

Column Chromatography: For removing non-volatile impurities or closely related by-products, column chromatography can be employed, where the mixture is separated based on the differential adsorption of components to a solid stationary phase. utahtech.edu

The purity of synthesized compounds is often verified by comparing their physical and spectroscopic data with established literature values.

Intermolecular Interactions and Solution Phase Behavior of 1,2 Dipropoxyethane

Fundamental Intermolecular Forces in 1,2-Dipropoxyethane Systems

The physical and chemical properties of this compound in both pure form and in mixtures are dictated by the nature and strength of its intermolecular forces. These non-covalent interactions include hydrogen bonding capabilities and ubiquitous van der Waals forces.

Analysis of Hydrogen Bonding Networks

As an ether, this compound lacks a hydrogen atom bonded to a highly electronegative atom, meaning it cannot act as a hydrogen bond donor. However, the two ether oxygen atoms each possess lone pairs of electrons, allowing the molecule to function as a hydrogen bond acceptor. acs.org This capability enables it to form associative bonds with electron-accepting species, such as protic solvents (e.g., alcohols, water) or other molecules with available hydrogen-bond donor sites. acs.org

Contributions of Van der Waals Forces and Dispersive Interactions

In the absence of hydrogen bond donors, the primary interactions between this compound molecules, and between it and non-polar solutes, are van der Waals forces. These forces are a composite of dipole-dipole interactions and, more significantly, induced dipole-induced dipole interactions, also known as London dispersion forces. researchgate.net

| Compound | Property | Value | Significance |

|---|---|---|---|

| This compound | Enthalpy of Vaporization (ΔvapH°) | 50.62 kJ/mol | Indicates the energy needed to overcome intermolecular attractions in the liquid. copernicus.org |

| 1-Butoxy-2-ethoxyethane | Enthalpy of Vaporization (ΔvapH°) | Higher than this compound | Reflects stronger overall intermolecular forces, potentially due to molecular asymmetry. |

| 1,1-Dipropoxyethane (B89816) | Hydrogen Bond Basicity (βH₂) | 0.37 | Quantifies the ability to accept hydrogen bonds; this value is for the structural isomer. dtic.mil |

Solvation Phenomena and Thermodynamic Parameters

The behavior of this compound as a solvent is defined by its solvation phenomena, which can be described through various thermodynamic parameters. These parameters provide insight into its solubility characteristics and the energetics of its interactions with solutes.

Determination and Application of Solubility Parameters

Solubility parameters are used to predict whether a solute will dissolve in a given solvent, based on the principle that "like dissolves like." One such parameter is the Equivalent Alkane Carbon Number (EACN), which characterizes the "oiliness" of a solvent. For this compound, the EACN is 0.4. stevenabbott.co.uk This low value suggests a relatively hydrophilic character compared to long-chain alkanes and is used in calculations for formulating emulsions. stevenabbott.co.uk

| Compound | Parameter | Value | Application |

|---|---|---|---|

| This compound | Equivalent Alkane Carbon Number (EACN) | 0.4 | Characterizes solvent "oiliness" in emulsion systems. stevenabbott.co.uk |

| 2-Hexoxyethanol (Isomer) | HSP - Dispersion (δd) | 7.9 (cal/mL)¹/² | Predicts miscibility and solvent-polymer interactions. stenutz.eu |

| HSP - Polar (δp) | 2.7 (cal/mL)¹/² | ||

| HSP - Hydrogen Bonding (δh) | 4.4 (cal/mL)¹/² |

Solute-Solvent Interaction Energies within Various Media

The dissolution of a solute is fundamentally driven by the energetics of the interactions between the solute and the solvent molecules. In modern applications, such as in electrolytes for lithium-organic batteries, the dissolution mechanism is complex, involving competitive interactions between the solute (e.g., an organic electrode material) and both free solvent molecules and ion-solvation structures within the electrolyte. rsc.orgrsc.org

Computational studies, such as molecular dynamics (MD) simulations, can quantify these interactions. For example, research on the dissolution of pyrene-4,5,9,10-tetraone (PTO), an organic cathode material, in various ether-based electrolytes has revealed the specific interaction energies. The interaction energy between PTO and a similar, shorter-chain ether, 1,2-dimethoxyethane (B42094) (DME), was calculated to be -46.18 kJ/mol, indicating a strong, favorable interaction that promotes dissolution. rsc.org These studies show that the polarity of the solvent and its interaction with lithium salts significantly influence the solvation structures and, consequently, the solubility of the organic material. rsc.orgrsc.org

Investigation of Heat Capacities of Hydration and Related Solvation Energetics

The heat capacity of hydration (ΔCₚ) is a critical thermodynamic parameter that describes the change in heat capacity when a solute is transferred from the gas phase to an aqueous solution. researchgate.net It provides vital information on the temperature dependence of other solvation thermodynamic quantities, such as the enthalpy and entropy of hydration, and offers insights into solute-induced structuring of the surrounding water molecules. researchgate.netuoa.gr

The experimental determination of these values is complex, but data for many organic compounds have been compiled and critically evaluated. researchgate.netuoa.gr Specific data for the constant pressure heat capacity of liquid this compound have been measured and are included in major thermodynamic databases and reviews, underscoring its importance in understanding the compound's behavior in aqueous systems. uoa.grnist.gov

Vapor-Liquid Equilibrium and Phase Behavior Studies

The study of vapor-liquid equilibrium (VLE) and phase behavior is fundamental to the design and optimization of chemical processes, particularly in applications involving separation and purification. For this compound, this data is crucial for its application in various industrial contexts. Research into its phase behavior primarily revolves around its vapor pressure characteristics and the development of thermodynamic models to predict its behavior in different conditions.

Detailed research has been conducted to model the phase behavior of glymes and other ethers, including this compound, using advanced thermodynamic equations of state. One significant approach is the use of the Statistical Associating Fluid Theory (SAFT). Specifically, the s-SAFT-γ Mie equation of state has been parameterized to predict the behavior of systems containing glymes and ethylene (B1197577) glycols. acs.org This group-contribution approach is valuable for chemical absorption and carbon capture applications where reliable VLE descriptions are essential. acs.org

In one study, the s-SAFT-γ Mie model's predictions for the saturated vapor pressure (P_sat_) and saturated liquid density (ρ_liq sat_) of this compound were compared against data from the National Institute of Standards and Technology (NIST) over a temperature range of 302–538 K. The model showed a percent average absolute deviation (%AAD) of 13.95% for vapor pressure and 1.47% for saturated liquid density, demonstrating a robust qualitative description. acs.org Such predictive models are particularly valuable in preliminary process design where obtaining experimental data can be time-intensive. acs.org

Table 1: s-SAFT-γ Mie Model Prediction Accuracy for this compound Properties Data sourced from a 2024 study on nonaqueous alkanolamine-based systems. acs.org

| Property | Temperature Range (K) | Data Points | Data Source | %AAD |

|---|---|---|---|---|

| Saturated Vapor Pressure (P_sat_) | 302–538 | 24 | NIST | 13.95 |

| Saturated Liquid Density (ρ_liq sat_) | 302–538 | 24 | NIST | 1.47 |

Vapor pressure is a critical property defining the phase behavior of a pure compound. For this compound, which has a boiling point of 180 °C, vapor pressure data has been compiled in various chemical engineering and thermodynamic databases. chemeo.comunina.itumd.edu This data is essential for any process involving the vaporization or condensation of the substance.

Table 2: Vapor Pressure of this compound at Various Temperatures Data compiled from thermodynamic data collections. unina.itumd.edu

| Temperature (°C) | Vapor Pressure (mmHg) |

|---|---|

| -38.8 | 1 |

| -10.3 | 5 |

| +5.0 | 10 |

| 22.3 | 20 |

| 42.3 | 40 |

| 55.8 | 60 |

| 74.2 | 100 |

| 103.8 | 200 |

| 140.0 | 400 |

| 180.0 | 760 |

While extensive experimental VLE data for binary mixtures containing this compound is not widely available in the literature, its properties are considered in the development of predictive models like the SIMPOL.1 group contribution method. copernicus.org The compound was included in the basis set of ethers used to fit the model's parameters for predicting vapor pressures of multifunctional organic compounds. copernicus.org Despite a noted lack of specific experimental VLE data for mixtures, the existing pure component data and thermodynamic models provide a solid foundation for understanding the phase behavior of this compound. acs.org

Mechanistic Investigations and Chemical Reactivity of 1,2 Dipropoxyethane

Reaction Mechanisms Involving 1,2-Dipropoxyethane as a Chemical Intermediate

While not a common starting material for large-scale synthesis, this compound can be formed as a byproduct and thus act as a chemical intermediate in certain reactions. For instance, in the synthesis of 2-propoxyethanol (B165432), where ethylene (B1197577) oxide is reacted with propanol (B110389), the formation of this compound can occur as a minor byproduct. This suggests a competing reaction pathway where the initially formed 2-propoxyethanol further reacts with propanol or another 2-propoxyethanol molecule under the reaction conditions. The mechanism likely involves the nucleophilic attack of an alcohol on a protonated or otherwise activated ethylene oxide, followed by a subsequent etherification reaction.

In the context of industrial processes, the presence of such byproducts can influence reaction kinetics and product purity. Understanding the mechanisms leading to the formation of this compound as an intermediate is crucial for optimizing reaction conditions to favor the desired main product.

Oxidative Stability and Degradation Pathways in High-Energy Environments

The use of ether-based electrolytes in high-voltage lithium metal batteries has prompted significant research into their oxidative stability. This compound (DPE) has been studied as a component of such electrolytes, and its degradation pathways are of considerable interest.

Alpha-Hydrogen Abstraction Mechanisms and Their Inhibition

A primary degradation pathway for ethers in high-energy environments is the abstraction of a hydrogen atom from the carbon atom adjacent to the ether oxygen, known as the alpha-position. libretexts.org This process, termed alpha-hydrogen abstraction, leads to the formation of a radical species that can initiate a cascade of decomposition reactions, ultimately compromising the performance and safety of the battery.

The molecular structure of this compound plays a critical role in its susceptibility to this degradation mechanism. The presence of propyl groups on either side of the ethylene glycol core provides a degree of steric hindrance around the alpha-hydrogens. This steric bulk can partially shield the alpha-hydrogens from attack by radical species, thereby inhibiting the abstraction process. wpmucdn.com This is in contrast to its lower molecular weight analog, 1,2-dimethoxyethane (B42094) (DME), which is more prone to alpha-hydrogen abstraction due to the smaller methyl groups offering less steric protection. wpmucdn.com

Research has shown that strategic methylation of the ether solvent can further suppress hydrogen-abstraction under highly oxidizing conditions. libretexts.org This principle of inhibiting alpha-hydrogen abstraction through steric hindrance is a key strategy in designing more stable ether-based electrolytes for high-voltage applications.

Influence of Molecular Structure on Electrochemical Oxidation Potential

The electrochemical oxidation potential of an electrolyte is a critical parameter for its application in high-voltage batteries. A higher oxidation potential indicates greater stability against decomposition at the positive electrode. The molecular structure of the solvent has a direct influence on this property.

In the case of this compound, the electron-donating nature of the alkyl groups slightly increases the electron density on the ether oxygens, which can make them susceptible to oxidation. However, as demonstrated in studies comparing a series of glyme-based ethers, the oxidative stability of DPE is significantly higher than that of 1,2-dimethoxyethane (DME) and 1,2-diethoxyethane (B108276) (DEE). wpmucdn.com This enhanced stability is attributed to the increased steric hindrance provided by the propyl groups, which, as mentioned earlier, inhibits the initial hydrogen abstraction step that often precedes oxidation. wpmucdn.com

Linear sweep voltammetry studies have shown that electrolytes based on DPE exhibit a considerably higher onset oxidation voltage (around 5.3 V) compared to DME-based electrolytes (around 4.1 V). wpmucdn.com This demonstrates that the larger alkyl groups in DPE effectively enhance its resistance to electrochemical oxidation, making it a more suitable solvent for high-voltage applications. wpmucdn.com

| Compound Name | Abbreviation | Oxidation Potential (V) |

|---|---|---|

| 1,2-Dimethoxyethane | DME | ~4.1 |

| 1,2-Diethoxyethane | DEE | ~4.6 |

| This compound | DPE | ~5.3 |

Studies on Acid-Catalyzed Transformations and Hydrolysis

Ethers are generally stable compounds but can undergo cleavage under strong acidic conditions. libretexts.orgmasterorganicchemistry.com The acid-catalyzed hydrolysis of this compound involves the protonation of one of the ether oxygen atoms, which transforms the alkoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.comchemguide.co.uklibretexts.org

The mechanism proceeds via a nucleophilic attack by a water molecule on one of the adjacent carbon atoms. chemguide.co.uk For a primary ether like this compound, this cleavage typically follows an S(_N)2 mechanism. libretexts.orgmasterorganicchemistry.com The nucleophile (water or a halide ion if a hydrogen halide is used as the acid) will attack the less sterically hindered carbon atom. In the symmetric case of this compound, attack can occur at either of the two equivalent methylene (B1212753) carbons of the ethane (B1197151) backbone.

Applications of 1,2 Dipropoxyethane in Advanced Materials and Chemical Processes

Electrolyte Formulations for Electrochemical Energy Storage Systems

The unique properties of 1,2-dipropoxyethane make it a solvent of interest in the development of next-generation electrolytes, particularly for high-energy-density lithium metal batteries.

Impact on Ion Solvation Structures (e.g., Li+-Solvent Coordination)

The size of the alkoxy groups in glyme solvents directly influences the solvation of lithium ions (Li+). The bulkier propoxy groups in this compound create significant steric hindrance around the ether oxygen atoms. wpmucdn.com This increased spatial crowding weakens the coordination between the Li+ ions and the solvent molecules. wpmucdn.comchemrxiv.org

As a result, the lithium salt anions, such as bis(fluorosulfonyl)imide (FSI⁻), become more involved in the Li+ solvation sheath. wpmucdn.comnih.gov This leads to a higher degree of ionic aggregation, where Li+ ions are more likely to be found in contact ion pairs (CIPs) or larger aggregates (AGGs) with the anions, rather than being fully surrounded by solvent molecules in a solvent-separated ion pair (SSIP) structure. wpmucdn.comnih.gov Molecular dynamics simulations have shown that the coordination of Li+ by ether oxygen atoms decreases in the order of DME > DEE > DPE, while the coordination by FSI⁻ anions increases. wpmucdn.com This shift in solvation structure is a key factor in promoting the formation of a desirable solid-electrolyte interphase. wpmucdn.com

Influence on the Formation and Stability of Solid-Electrolyte Interphases (SEI)

The solid-electrolyte interphase (SEI) is a critical passivation layer that forms on the anode surface during the initial charging cycles of a lithium battery. wpmucdn.comgoogle.com Its composition and stability are paramount for the battery's longevity and safety. osti.govnih.gov The ion-aggregate-rich solvation structure of this compound-based electrolytes directly promotes the formation of an anion-derived SEI. wpmucdn.com Because the FSI⁻ anions are more prevalent in the Li+ solvation shell, they are more readily reduced at the anode surface. wpmucdn.comnih.gov This process leads to the formation of a robust, inorganic-rich SEI, which is particularly high in lithium fluoride (B91410) (LiF). wpmucdn.com

A LiF-rich SEI is known to be an excellent electronic insulator and an efficient Li+ conductor, which is highly effective at suppressing the growth of lithium dendrites—needle-like structures that can cause short circuits and battery failure. wpmucdn.com The resulting SEI is also more lithiophobic (repels lithium), which helps to accommodate the volume changes during lithium plating and stripping. wpmucdn.com

Comparison with Other Glyme-Based Electrolyte Solvents

The properties of this compound are best understood in comparison to its shorter-chain analogues, DME and DEE. As the alkyl chain length increases from methyl (DME) to ethyl (DEE) to propyl (DPE), several key trends are observed.

The increased steric hindrance provided by the longer alkyl chains enhances the oxidative stability of the electrolyte. wpmucdn.com Linear sweep voltammetry studies show a significant improvement in the anodic stability, with the onset of oxidation increasing from approximately 4.1 V for DME to around 5.3 V for DPE when using a 2.0 M LiFSI salt concentration. wpmucdn.com This makes DPE more suitable for use with high-voltage cathodes. wpmucdn.com

| Solvent | Chemical Formula | Oxidation Stability Onset (V vs. Li/Li+) | Key Solvation Characteristic | Primary SEI Feature |

|---|---|---|---|---|

| 1,2-Dimethoxyethane (B42094) (DME) | CH₃OCH₂CH₂OCH₃ | ~4.1 V | Strong Li+ solvation, predominantly SSIP | More organic components |

| 1,2-Diethoxyethane (B108276) (DEE) | CH₃CH₂OCH₂CH₂OCH₂CH₃ | ~4.6 V | Intermediate Li+ solvation | Mixed organic/inorganic |

| This compound (DPE) | CH₃(CH₂)₂O(CH₂)₂O(CH₂)₂CH₃ | ~5.3 V | Weak Li+ solvation, high ionic aggregation (CIP/AGG) | Rich in inorganic LiF |

Function as a Cosolvent in Nonaqueous Carbon Capture Systems

Beyond energy storage, this compound is being investigated as a potential component in advanced carbon capture systems. Traditional aqueous alkanolamine solutions for CO₂ capture suffer from high energy requirements for solvent regeneration, largely due to the high heat capacity and heat of vaporization of water. acs.org

Utilization as an Intermediate in Specialized Organic Synthesis

This compound, like other ethers, can serve as a building block or intermediate in organic synthesis. nih.gov While specific, large-scale industrial syntheses using DPE as a primary intermediate are not widely documented, related structures underscore its potential role. For example, its isomer, 1,1-dipropoxyethane (B89816), is used as an intermediate in the acid-catalyzed reaction with 1-propanol (B7761284) and acetaldehyde, which is a step in the synthesis of isotopically labeled amino acids. Ethers are generally valued in organic synthesis for their solvency properties and relative stability, acting as reaction media or as precursors for more complex molecules. The two propoxy functional groups in this compound can be involved in various chemical transformations to build larger molecular frameworks.

Advanced Spectroscopic and Analytical Characterization of 1,2 Dipropoxyethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

NMR spectroscopy is a cornerstone for the structural and dynamic investigation of 1,2-Dipropoxyethane, particularly in the context of its use in electrolyte solutions for lithium metal batteries. wpmucdn.com

High-Resolution ¹H NMR and ¹³C NMR Techniques

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in confirming the molecular structure of this compound. The chemical shifts observed in these spectra provide a detailed map of the proton and carbon environments within the molecule.

In studies of ether-based electrolytes, ¹H NMR is employed to evaluate the chemical stability of solvents like this compound in highly oxidative environments. wpmucdn.com For instance, the degradation of the solvent can be monitored by observing changes in the ¹H NMR spectrum. wpmucdn.com

Table 1: Predicted NMR Chemical Shift Regions for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | O-CH₂ -CH₂-CH₃ | ~3.4 - 3.7 |

| ¹H | O-CH₂-CH₂ -CH₃ | ~1.5 - 1.7 |

| ¹H | O-CH₂-CH₂-CH₃ | ~0.9 |

| ¹H | -O-CH₂ -CH₂ -O- | ~3.5 - 3.7 |

| ¹³C | C H₃-CH₂-CH₂-O- | ~10-15 |

| ¹³C | CH₃-C H₂-CH₂-O- | ~22-26 |

| ¹³C | CH₃-CH₂-C H₂-O- | ~70-75 |

| ¹³C | -O-C H₂-C H₂-O- | ~68-72 |

Note: The data in this table is predictive and based on typical chemical shifts for similar functional groups in related ether compounds.

Two-Dimensional NMR Experiments (e.g., HOESY) for Solvation Structure Probing

Two-dimensional (2D) NMR experiments, such as Heteronuclear Overhauser Enhancement Spectroscopy (HOESY), are powerful tools for investigating the solvation structure of ions in this compound-based electrolytes. wpmucdn.com These experiments provide through-space correlation between different nuclei, revealing short- and long-range interactions at the molecular level. wpmucdn.com

In studies of lithium bis(fluorosulfonyl)imide (LiFSI) in various ether solvents, including this compound (DPE), 2D ⁷Li-¹H HOESY experiments were conducted. wpmucdn.com These experiments identify the dipolar contacts between lithium cations and specific protons in the solvent molecules, thus detailing the cation-solvent interactions. wpmucdn.com The results from these studies, combined with Raman spectroscopy and molecular dynamics simulations, have shown that the size and number of ionic aggregates increase in the order of 1,2-dimethoxyethane (B42094) (DME) < 1,2-diethoxyethane (B108276) (DEE) < this compound (DPE). wpmucdn.comwpmucdn.com This indicates that the steric effects from the progressively larger alkyl groups on the ether influence the solvation shell around the lithium ion, promoting greater participation of the FSI⁻ anions. wpmucdn.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable information on the conformational landscape and intermolecular interactions of this compound.

Conformational Analysis via Vibrational Signatures

The vibrational spectra of molecules like this compound are sensitive to their conformational state. Different conformers (rotational isomers) will exhibit unique vibrational signatures. While specific studies on the conformational analysis of this compound using vibrational spectroscopy were not found, the principles can be inferred from studies on similar molecules like 1,2-dichloroethane (B1671644). free.fr For 1,2-dichloroethane, the existence of trans and gauche conformers was confirmed through detailed analysis of their IR and Raman spectra in different states (gas, liquid, and solid). free.fr A similar approach could be applied to this compound to identify and characterize its stable conformers. Theoretical calculations, such as those performed at the B3LYP/6-31G(d) level for 2-methoxy-1,2-diphenylethanone, can aid in assigning vibrational modes to specific conformers. nih.gov

Monitoring Solvation Changes and Intermolecular Interactions

IR and Raman spectroscopy are instrumental in monitoring changes in solvation and intermolecular interactions within this compound-containing systems, particularly in electrolyte solutions. wpmucdn.com Raman spectroscopy, for instance, has been used to study the formation of ionic aggregates in LiFSI-DPE electrolytes. wpmucdn.comwpmucdn.com The vibrational modes of the FSI⁻ anion are sensitive to its coordination environment, allowing researchers to distinguish between free ions, contact ion pairs (CIPs), and larger aggregates (AGGs). wpmucdn.comrsc.org

The consistency between Raman data, NMR spectra, and molecular dynamics simulations confirms that the steric hindrance from the propoxy groups in DPE leads to a more aggregated solvation structure compared to ethers with smaller alkyl groups like DME and DEE. wpmucdn.com This alteration in the solvation environment has significant implications for the electrochemical performance of lithium metal batteries. wpmucdn.com Furthermore, IR spectroscopy is a key technique for identifying characteristic functional groups, such as the C-O-C stretch in ethers, which typically appears around 1100 cm⁻¹.

Mass Spectrometry (MS) for Molecular Characterization and Impurity Profiling

Mass spectrometry is an essential analytical technique for the definitive molecular characterization of this compound and the identification of any impurities. nih.gov High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the compound, confirming its elemental composition. rsc.org

While a specific mass spectrum for this compound was not found in the provided results, data for the isomeric compound 1,1-Dipropoxyethane (B89816) is available. In the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,1-Dipropoxyethane, the top five peaks in the mass spectrum were observed at m/z values of 45, 87, 43, 41, and 27. nih.gov This fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. A similar fragmentation analysis for this compound would be expected to yield ions corresponding to the loss of propyl groups and cleavage of the ether linkages.

MS-based biochemical profiling methods are widely used for the comprehensive identification and quantification of molecules in complex mixtures. nih.gov In the context of producing and using this compound, GC-MS or Liquid Chromatography-MS (LC-MS) would be the methods of choice for impurity profiling, ensuring the purity of the solvent for applications such as in high-performance batteries where even trace impurities can be detrimental.

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography stands as a fundamental biophysical technique for the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. nih.gov For volatile and semi-volatile organic compounds like this compound, gas chromatography (GC) is the most prevalent and effective technique, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification. nih.govdiva-portal.org High-performance liquid chromatography (HPLC) can also be employed, particularly when the analyte is part of a complex, non-volatile matrix. amazonaws.com

Research involving the analysis of glycol ethers, a class to which this compound belongs, frequently utilizes GC-MS for identification in various consumer and industrial products, such as scented oils and vehicle deodorizers, which can become part of a fire debris matrix in forensic investigations. amazonaws.com The separation is typically achieved on capillary columns with specific stationary phases designed to resolve complex mixtures of isomers that are common in commercial glycol ether products. restek.comgcms.cz

A typical analytical approach involves sample preparation, such as passive headspace adsorption or solvent extraction, followed by injection into the GC-MS system. amazonaws.com The identification of this compound is confirmed by comparing its retention time and mass spectrum to that of a certified reference standard. amazonaws.com Quantification is achieved by creating a calibration curve from standards of known concentrations. diva-portal.org While specific studies detailing the validation of a method exclusively for this compound are not prevalent, established methods for the broader class of glycol ethers are directly applicable.

A representative GC-MS method for the analysis of P-series (propylene-based) glycol ethers, including this compound, is detailed in the table below. This method is optimized for resolving a wide range of glycol ethers with good peak shape and sensitivity. restek.comgcms.cz

| Parameter | Condition | Reference |

|---|---|---|

| Column | Rxi-1301Sil MS (30 m, 0.25 mm ID, 0.25 µm) or similar cyanopropylphenyl-based column | restek.com |

| Injection | 1 µL split (e.g., 30:1 ratio), 260 °C | restek.com |

| Carrier Gas | Helium, constant flow (e.g., 1.3 mL/min) | restek.com |

| Oven Program | Initial 40 °C (hold 2 min), ramp at 27 °C/min to 300 °C (hold 3 min) | restek.com |

| Detector | Mass Spectrometer (MS) | amazonaws.comrestek.commdpi.com |

| MS Mode | Electron Ionization (EI, 70 eV), Scan mode (e.g., 20-220 amu) | restek.commdpi.com |

| Transfer Line Temp. | 300 °C | restek.com |

UV-Vis Spectroscopy for Dissolution Studies

UV-Vis spectroscopy is a powerful tool for studying dissolution phenomena, particularly for quantifying the concentration of a UV-active solute dissolving in a solvent over time. researchgate.netucl.ac.uk While this compound itself does not possess a strong chromophore for direct analysis by UV-Vis in typical ranges, it is used as a solvent in research matrices where the dissolution of a chromophoric substance is under investigation.

A notable application is in the field of energy storage, specifically in the development of lithium-organic batteries. In a recent study, this compound (DPE) was one of several ether-based solvents investigated for its effect on the dissolution of an organic carbonyl electrode material, Pyrene-4,5,9,10-tetraone (PTO). rsc.org The dissolution of PTO in the electrolyte is a critical factor affecting the battery's cycling stability. rsc.orgrsc.org

In this research, UV-Vis spectroscopy was employed to characterize the solubility of PTO in various electrolytes. rsc.org The experiment involved dissolving PTO in different ether solvents, including this compound, and measuring the absorbance of the resulting solution to determine the PTO concentration. The study revealed that the nature of the ether solvent significantly impacts the solubility of the active material. rsc.org These findings are crucial for optimizing electrolyte formulations to minimize active material loss and improve battery performance.

The table below summarizes the findings related to the solubility of Pyrene-4,5,9,10-tetraone (PTO) in this compound and other ether solvents as characterized by UV-Vis spectroscopy.

| Solute | Solvent System | Analytical Technique | Research Finding | Reference |

|---|---|---|---|---|

| Pyrene-4,5,9,10-tetraone (PTO) | This compound (DPE) and other ether-based electrolytes | UV-Vis Spectroscopy | Used to measure the solubility of PTO. The dissolution behavior was found to be highly dependent on the specific ether solvent used in the electrolyte. | rsc.org |

| Pyrene-4,5,9,10-tetraone (PTO) | 1,2-Dimethoxyethane (DME) | UV-Vis Spectroscopy | Compared to DPE, DME showed different PTO solubility, highlighting the role of solvent polarity and structure in the dissolution process. | rsc.org |

| Pyrene-4,5,9,10-tetraone (PTO) | 1,2-Dibutoxyethane (DBE) | UV-Vis Spectroscopy | Demonstrated anomalous solubility behavior in less polar ethers, a phenomenon investigated through spectroscopic and computational methods. | rsc.org |

Theoretical and Computational Chemistry Approaches to 1,2 Dipropoxyethane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its shape, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1,2-dipropoxyethane (DPE), DFT studies are crucial for understanding how its size and flexibility influence its interactions. The presence of propyl side chains introduces significant steric effects compared to smaller glymes like 1,2-dimethoxyethane (B42094) (DME) and 1,2-diethoxyethane (B108276) (DEE). wpmucdn.comchemrxiv.org These steric effects are a direct consequence of the molecule's conformational preferences and have a profound impact on its function, particularly as a solvent in electrolytes. wpmucdn.com

Computational models show that increasing the length of the alkyl chains from methyl (in DME) to propyl (in DPE) increases spatial hindrance. wpmucdn.comchemrxiv.org This steric bulk directly affects the molecule's ability to solvate ions. For instance, the increased steric hindrance in DPE reduces its ability to dissolve certain salts, such as lithium bis(fluorosulfonyl)imide (LiFSI), when compared to DME. wpmucdn.com This has significant consequences for its application in batteries, where salt solubility is critical for ionic conductivity. wpmucdn.com

| Solvent | Abbreviation | Structural Impact (Side Chain) | Energetic & Solvation Consequence |

|---|---|---|---|

| 1,2-Dimethoxyethane | DME | Minimal steric hindrance (Methyl) | High salt solubility, strong Li+ solvation. wpmucdn.com |

| 1,2-Diethoxyethane | DEE | Moderate steric hindrance (Ethyl) | Intermediate properties. wpmucdn.comwpmucdn.com |

| This compound | DPE | Significant steric hindrance (Propyl) | Reduced salt solubility, altered Li+ solvation structure. wpmucdn.comwpmucdn.com |

DFT calculations are also employed to investigate the reactivity of this compound, particularly its stability against oxidation, which is a critical factor for high-voltage battery electrolytes. wpmucdn.com These calculations can map out reaction pathways, such as those involving nucleophilic attack, and determine the energy barriers of the associated transition states. wpmucdn.comnih.gov

Studies have shown that the methylation of DME's α-hydrogens to form ethers like DEE and DPE effectively inhibits the oxidation process. wpmucdn.com DFT calculations validate these experimental findings by showing an increase in the reaction barrier for nucleophilic attack. The stability follows the order DME < DEE < DPE, indicating that the propyl groups in DPE contribute to its enhanced molecular stability against degradation. wpmucdn.com This heightened stability makes DPE a more suitable solvent for high-voltage applications compared to its smaller counterparts. wpmucdn.comresearchgate.net

| Solvent | Relative Reaction Barrier | Oxidation Stability |

|---|---|---|

| 1,2-Dimethoxyethane (DME) | Lowest | Lowest (~4.1 V) wpmucdn.comresearchgate.net |

| 1,2-Diethoxyethane (DEE) | Intermediate | Improved (~4.6 V) wpmucdn.comresearchgate.net |

| This compound (DPE) | High | Considerably High (~5.3 V) researchgate.net |

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of this compound in a liquid environment.

In electrolyte applications, the solvation of lithium ions (Li+) by the solvent is a key determinant of battery performance. MD simulations have been used to study the Li+-solvent structure in DPE-based electrolytes. wpmucdn.comwpmucdn.com These simulations show that as the steric effect increases from DME to DPE, fewer solvent molecules can coordinate directly with the Li+ cation. wpmucdn.com

| Solvent | Li⁺–Ether Oxygen (EO) Coordination | Li⁺–Anion (FSI⁻) Coordination | Dominant Solvation Structure |

|---|---|---|---|

| DME | Highest | Lowest | Solvent Separated Ion Pair (SSIP) wpmucdn.com |

| DEE | Intermediate | Intermediate | Contact Ion Pair (CIP) wpmucdn.com |

| DPE | Lowest | Highest | Contact Ion Pair (CIP) / Aggregate (AGG) wpmucdn.comwpmucdn.com |

The behavior of an electrolyte is not only determined by its bulk properties but also by its interactions at the interface with electrode materials. MD simulations help in predicting these interfacial phenomena. The specific ion solvation structures formed in the bulk DPE electrolyte, as revealed by MD simulations, are precursors to the formation of the solid-electrolyte interphase (SEI) on the anode surface. wpmucdn.com

The increased participation of anions in the Li+ solvation shell in DPE electrolytes promotes the formation of an anion-derived, LiF-rich SEI. wpmucdn.com This type of interphase is known to be highly beneficial, as it effectively suppresses the growth of lithium dendrites and minimizes cathode cracking during high-voltage operation. wpmucdn.com Therefore, MD simulations provide the crucial link between the molecular-level solvation structure in the bulk liquid and the resulting protective interactions at the material surface.

Simulating Ion Solvation and Transport Phenomena

Application of Group Contribution Methods for Thermodynamic Property Prediction

These methods are particularly valuable for process design, where rapid and reliable property estimates are needed. acs.org this compound has been included in the basis set for the development and testing of GC models like SIMPOL.1, which is used to predict vapor pressures and enthalpies of vaporization. copernicus.orgcopernicus.orgcopernicus.org More advanced models like the statistical associating fluid theory (SAFT) with a group contribution approach (s-SAFT-γ Mie) have also been parameterized using data for this compound. acs.org These models can predict properties like saturated vapor pressure and saturated liquid density with reasonable accuracy. acs.org

| Predicted Property | Average Absolute Relative Deviation (AARD %) |

|---|---|

| Saturated Vapor Pressure | 13.95 |

| Saturated Liquid Density | 1.47 |

| Parameter | Value | Temperature Range (K) |

|---|---|---|

| Boiling Point at 1 atm | 435 K | - |

| Enthalpy of Vaporization (ΔHvap) | 50.62 kJ/mol | At boiling point |

| Vapor Pressure Data | Used in SIMPOL.1 basis set | 273 - 435 |

Machine Learning and Artificial Neural Network (ANN) Models for Property Prediction

The application of theoretical and computational chemistry to predict the physicochemical properties of chemical compounds has been significantly advanced by the integration of machine learning (ML) and artificial neural network (ANN) models. These approaches leverage large datasets of known chemical properties to train models that can then predict the properties of new or untested compounds, often with accuracy approaching that of experimental measurements. nih.gov For the chemical compound this compound, while specific, dedicated machine learning models are not extensively documented in publicly available literature, it is included as a data point in broader studies that develop predictive models for classes of organic compounds, such as ethers.

Research in this field typically focuses on creating robust models applicable to a wide range of molecules rather than a single compound. These models are trained on diverse datasets containing various chemical structures and their corresponding measured properties. nih.gov Methodologies like Quantitative Structure-Property Relationship (QSPR) are frequently combined with machine learning to establish correlations between molecular descriptors (features derived from the molecular structure) and physicochemical properties. researchgate.net

For instance, a study by Goussard (2019) on new biosourced emollients utilized neural networks to develop predictive models for properties like surface tension, viscosity, and boiling point for a range of compounds, including this compound. univ-lille.fr This research highlights the capability of ANN models to outperform traditional group contribution or theoretical methods in accurately estimating the properties of a wide variety of liquids at a given temperature. univ-lille.fr The inclusion of this compound in the dataset for training and testing such models underscores its relevance within the chemical space of ethers and related compounds for which these predictive tools are developed. univ-lille.fr

The general approach involves:

Data Collection: Assembling a comprehensive dataset of molecules with experimentally determined properties. For example, a dataset used to predict the boiling points of acyclic ethers and related compounds contained 185 different molecules. researchgate.net

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex topological, geometrical, or quantum-chemical descriptors. researchgate.net

Model Training and Validation: A machine learning algorithm, such as a feed-forward neural network, is trained on a subset of the data. The model learns the complex, often non-linear relationships between the molecular descriptors and the property of interest. researchgate.net The model's predictive power is then evaluated using a separate test set of compounds not used in the training phase.

Studies have successfully applied these techniques to predict various properties for classes of chemicals that include ethers:

Boiling Point: Neural networks have been shown to be more accurate than multiple linear regression for predicting the boiling points of acyclic ethers. researchgate.net

Solubility: Deep learning and ensemble learning models have been developed to predict the solubility of CO2 in various solvents, including glycol ethers.

Heat Capacity of Hydration: QSPR studies using ANNs have been conducted to predict the heat capacities of hydration for a wide array of organic compounds, including ethers. researchgate.net

While a model exclusively for this compound is not a typical focus of research, its properties are predictable by general-purpose ML and ANN models trained on relevant datasets. The data for this compound from the work by Goussard (2019) is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Units |

|---|---|---|

| Surface Tension | 23.5 | mN/m |

| Viscosity | 0.8 | cP |

| Boiling Point | 156 | °C |

Data sourced from Goussard (2019). univ-lille.fr

This table provides the kind of experimental data that serves as a crucial input for training and validating machine learning models aimed at predicting the properties of ethers and similar organic molecules.

Environmental Transformation and Biodegradation Research of Ether Compounds

Microbial Degradation Pathways of Ethers, Including Structural Analogues

The microbial degradation of ether compounds is a key process in their natural attenuation. The recalcitrance of many synthetic ethers stems from the high dissociation energy of the ether bond and, in some cases, highly branched structures like tertiary carbon moieties. nih.govresearchgate.net Nevertheless, numerous microorganisms have evolved pathways to cleave these bonds and utilize the compounds as sources of carbon and energy.

Aerobic degradation is the most commonly reported mechanism. nih.gov For many simple dialkyl ethers, the initial step involves the oxygenation of a carbon atom adjacent to the ether linkage (the α-carbon). nih.govsemanticscholar.org This reaction is typically catalyzed by a monooxygenase enzyme, which inserts an oxygen atom to form an unstable hemiacetal. semanticscholar.org This intermediate spontaneously dismutates in an aqueous environment to yield an alcohol and an aldehyde. nih.govsemanticscholar.org For example, the degradation of diethyl ether can produce ethanol (B145695) and acetaldehyde. nih.gov

The degradation of more complex ethers, such as the fuel oxygenate methyl tert-butyl ether (MTBE), follows a similar initial step. Monooxygenase enzymes attack the methyl group, leading to the formation of tert-butyl alcohol (TBA) and formaldehyde. nih.govasm.org TBA can be further metabolized through a series of oxidation steps. nih.govasm.org

Several bacterial genera have been identified with the ability to degrade ethers. Strains of Rhodococcus, for instance, can degrade various alkyl and aralkyl ethers. researchgate.netnih.gov Research on Rhodococcus sp. strain DEE5151 showed that the induction of the degradation pathway required the substrate to have at least one unsubstituted α-methylene group. researchgate.netnih.gov Similarly, strains of Pseudomonas and Xanthobacter autotrophicus have been shown to assimilate and degrade various ethylene (B1197577) glycol ethers. nih.gov The betaproteobacterium Aquincola tertiaricarbonis L108 is notable for its ability to degrade several fuel oxygenates, including MTBE and ethyl tert-butyl ether (ETBE), by constitutively expressing a specific monooxygenase system. nih.gov

The degradation pathways for propylene (B89431) glycol ethers (PGEs) have also been studied. Significant aerobic biodegradation is generally observed for PGEs. nih.gov Studies on compounds like 1-methoxy-2-propanol (B31579) showed rapid degradation in soil, with the ultimate breakdown yielding carbon dioxide. oup.com For some ether compounds, degradation can be enhanced by using mixed microbial cultures. A mixed culture of Pseudomonas sp. and X. autotrophicus demonstrated improved degradation of ethylene glycol monoalkyl ethers compared to single-strain cultures. nih.gov

Table 1: Examples of Microorganisms and the Ether Compounds They Degrade

| Microorganism Strain | Degraded Ether Compound(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Aquincola tertiaricarbonis L108 | MTBE, ETBE, TAME, Diethyl ether, Diisopropyl ether | Possesses the Eth monooxygenase system for ether degradation. Degrades diethyl and diisopropyl ether at about 30% and 15% of the rate of MTBE, respectively. | nih.gov |

| Rhodococcus sp. DEE5151 | Diethyl ether, Anisole, Phenetole, Dibenzyl ether | Induction of ether-cleaving enzymes requires a substrate with an unsubstituted Cα-methylene moiety. | researchgate.netnih.gov |

| Pseudomonas sp. 4-5-3 | Ethylene glycol (EG) and Diethylene glycol (DEG) monoalkyl ethers | Can degrade various monoalkyl ethers it cannot assimilate. Metabolic products from EG/DEG monoethyl ethers were identified as ethoxyacetic acid and ethoxyglycoxyacetic acid. | nih.gov |

| Corynebacterium sp. 7 | Propylene glycol (PG) monoalkyl ethers (C1-C4), Dipropylene glycol ethers | Assimilates various propylene glycol ethers. | nih.gov |

| Sphingobium sp. SYK-6 | Lignin-derived β-aryl ethers | Utilizes a multi-enzyme system (LigD, LigF, LigG) for the stereospecific cleavage of β-O-4 aryl ether linkages in lignin (B12514952). | researchgate.netrsc.orgrsc.org |

Mechanisms of Environmental Persistence and Natural Attenuation

Natural attenuation is a collective term for the naturally occurring processes in soil and groundwater that act to reduce the mass, toxicity, and concentration of contaminants. ub.edu For ether compounds, these processes include biodegradation, which is the primary destructive mechanism, as well as physical phenomena like dispersion and dilution. researchgate.netascelibrary.org

The environmental persistence of an ether is highly dependent on its molecular structure and the prevailing environmental conditions. nih.govlyondellbasell.com Generally, propylene glycol ethers are considered readily or inherently biodegradable. lyondellbasell.com Biodegradation tests, such as the Biological Oxygen Demand (BOD) test, are used to assess the rate at which microorganisms consume these chemicals. lyondellbasell.com Many PGEs meet the criteria for being "readily biodegradable," with biodegradation half-lives in the range of 5-25 days. nih.govlyondellbasell.com However, increased branching in the molecular structure can hinder microbial attack and slow the degradation rate. lyondellbasell.com For example, propylene glycol tertiary-butyl ether (PTB) and dipropylene glycol tertiary-butyl ether (DPTB) degrade more slowly because the tertiary configuration is more difficult for microorganisms to break down. lyondellbasell.com

Similarly, the fuel oxygenate MTBE is known for its greater persistence in the environment compared to gasoline hydrocarbons like BTEX (benzene, toluene, ethylbenzene, and xylenes). nih.govresearchgate.net Its high water solubility and mobility, combined with its relative recalcitrance to biodegradation, can lead to the formation of long, persistent contaminant plumes in groundwater. nih.govresearchgate.net The half-life of MTBE in aquifers can be two years or more. nih.gov

The process of natural attenuation can be monitored by documenting the reduction in contaminant concentrations and observing the "footprints" of biodegradation, such as the consumption of electron acceptors (like oxygen or nitrate) and the production of metabolites. ub.eduresearchgate.netascelibrary.org While aerobic degradation is often more rapid, anaerobic biodegradation can also contribute to the attenuation of certain ether compounds, although it is generally a slower process. nih.govresearchgate.net For natural attenuation to be an effective remediation strategy, the rate of degradation must be sufficient to prevent the contaminant from reaching sensitive receptors. ub.edu

Table 2: Biodegradation Data for Selected Ether Compounds

| Compound Class / Specific Compound | Biodegradation Finding | Environmental Context | Reference(s) |

|---|---|---|---|

| Propylene Glycol Ethers (PGEs) | Generally considered readily biodegradable. | Aerobic conditions. | lyondellbasell.com |

| Propylene Glycol Ethers (PGEs) | Biodegradation half-lives on the order of 5-25 days. | Surface water, soil, wastewater treatment simulations. | nih.gov |

| 1-methoxy-2-propanol | Time for 50% disappearance was <1 day at 0.2 ppm and <7 days at 107 ppm. | Aerobic sandy loam soils. | oup.com |

| Propylene glycol tertiary-butyl ether (PTB) | Slower degradation rate compared to less branched PGEs. Considered inherently biodegradable. | Aerobic conditions. | lyondellbasell.com |

| Methyl tert-butyl ether (MTBE) | Slow natural attenuation, with a half-life of at least 2 years estimated from field observations. | Groundwater aquifers. | nih.gov |

Enzymatic Systems Involved in Ether Cleavage and Metabolism

The cleavage of the stable ether bond is the critical step in the microbial metabolism of these compounds and is accomplished by specific enzymatic systems. A variety of mechanisms have been identified, with different enzymes tailored to different types of ether linkages.

Monooxygenases : This is a major class of enzymes involved in the aerobic degradation of dialkyl ethers. nih.gov They catalyze the initial hydroxylation of an α-carbon, which is often the rate-limiting step. semanticscholar.org

Cytochrome P450 Monooxygenases : These enzymes are known to be involved in the degradation of various pollutants. A cytochrome P450 system is implicated in the degradation of MTBE and ethyl tert-butyl ether (ETBE) by Rhodococcus ruber. nih.gov In several bacterial strains that metabolize MTBE, the initial enzymatic attack is carried out by a cytochrome P-450, which oxygenates the molecule to produce TBA. nih.gov

AlkB-type Monooxygenases : These are non-heme iron monooxygenases. The bacterium Mycobacterium petroleiphilum PM1 uses an AlkB-type monooxygenase to attack MTBE. nih.gov

The EthABCD System : Found in Aquincola tertiaricarbonis L108, this is a highly effective cytochrome P450 monooxygenase system that enables the degradation of synthetic dialkyl ethers like MTBE and ETBE at high rates and without a lag phase. nih.gov

Dehydrogenases : Following the initial cleavage of the ether bond, the resulting alcohols and aldehydes are further metabolized through common cellular pathways, often initiated by dehydrogenase enzymes. asm.org For example, in the degradation of lignin-derived ethers by Sphingobium sp. SYK-6, a Cα-dehydrogenase (such as LigD) first oxidizes the alcohol group on the substrate. researchgate.netrsc.orgrsc.org This oxidation is a prerequisite for the subsequent cleavage of the ether bond by a β-etherase. rsc.org

Etherases and Lyases : These enzymes are specialized for cleaving specific types of ether bonds, particularly the complex β-aryl ether linkages found in lignin.

β-Etherases (LigE, LigF) : In Sphingobium sp. SYK-6, after the initial oxidation by LigD, a β-etherase like LigF cleaves the Cβ-O bond. researchgate.netrsc.org This reaction is often dependent on the cofactor glutathione (B108866) (GSH), classifying these enzymes as glutathione S-transferases (GSTs). rsc.orgosti.gov The mechanism involves a nucleophilic attack by glutathione on the β-carbon of the substrate. osti.gov

Glutathione Lyase (LigG) : The glutathione conjugate formed by the β-etherase reaction is then cleaved by a lyase, LigG, which releases the second aromatic product and regenerates a form of glutathione. researchgate.netrsc.orgosti.gov

Methyltransferases : In anaerobic environments, a different enzymatic strategy is used for the cleavage of phenyl methyl ethers. In acetogenic bacteria like Acetobacterium dehalogenans, a multi-component O-demethylase system cleaves the ether bond and transfers the methyl group to tetrahydrofolate, allowing the organism to use the methyl group as a carbon and energy source. nih.gov

Table 3: Enzymatic Systems for Ether Bond Cleavage

| Enzyme Class | Specific Enzyme(s) | Mechanism of Action | Example Substrates | Reference(s) |

|---|---|---|---|---|

| Monooxygenases | Cytochrome P450 systems (e.g., EthABCD), AlkB-type systems | Aerobic hydroxylation of an α-carbon to form an unstable hemiacetal, which spontaneously cleaves. | MTBE, ETBE, TAME, Diethyl ether | nih.govnih.gov |

| Dehydrogenases | Cα-dehydrogenases (e.g., LigD, LigL) | Oxidation of an alcohol group adjacent to the ether linkage, often as a preparatory step for cleavage by another enzyme. | Lignin model compounds (e.g., GGE) | researchgate.netrsc.orgrsc.org |

| β-Etherases | LigE, LigF (Glutathione S-Transferases) | Nucleophilic attack (SN2 reaction) by glutathione on the β-carbon of an oxidized β-aryl ether, cleaving the ether bond. | Oxidized lignin oligomers | researchgate.netrsc.orgosti.gov |

| Lyases | LigG (Glutathione Lyase) | Cleaves the glutathione conjugate produced by β-etherases to release the final product. | Glutathionyl-propiovanillone adducts | researchgate.netrsc.orgosti.gov |

| Methyltransferases | O-demethylase system | Anaerobic cleavage of methyl-aryl ethers and transfer of the methyl group to tetrahydrofolate. | Phenyl methyl ethers (e.g., vanillate) | nih.gov |

Future Research Directions and Emerging Areas for 1,2 Dipropoxyethane Studies

Exploration of 1,2-Dipropoxyethane in Advanced Separation Processes

The distinct physical and chemical properties of this compound suggest its potential utility in sophisticated separation technologies. Future research will likely focus on its role as a specialized solvent in processes where molecular selectivity is crucial.

One promising area is its use in gas-liquid absorption systems , particularly for carbon capture. The physical absorption of gases like CO2 is influenced by the solvent's properties. Studies have begun to model the thermodynamic properties of systems containing glymes for CO2 capture, and DPE is a relevant candidate for such investigations. acs.org Its potential contribution to CO2 solubility, possibly as a component in physical solvents like Selexol (a mixture of dialkyl ethers of polyethylene (B3416737) glycol), warrants further experimental validation. acs.org Another avenue is in solvent extraction and organic solvent nanofiltration (OSN) . ontosight.ai The efficiency of these processes hinges on the solvent's ability to selectively dissolve certain components of a mixture. ontosight.ai The molecular structure of DPE could offer unique selectivities for separating complex organic mixtures, a hypothesis that requires dedicated investigation. Research into its application could be beneficial in chemical processing and biotechnology. ontosight.ai

Integration into Next-Generation Electrolyte Systems for Beyond Lithium-Ion Batteries

Perhaps the most active area of emerging research for this compound is in the field of electrochemical energy storage, specifically in electrolytes for high-energy batteries. While much of the current research involves lithium metal batteries (LMBs), the findings are highly relevant for "beyond lithium-ion" systems such as sodium-ion, potassium-ion, and multivalent-ion batteries. wpmucdn.comwpmucdn.comyoutube.com

Ethers are desirable solvents for metal-anode batteries due to their stability at low potentials. wpmucdn.com However, simple ethers like DME have limited stability at the high voltages required by advanced cathodes. wpmucdn.comwpmucdn.com Research has shown that increasing the steric hindrance of the ether solvent molecule, for instance by moving from DME to 1,2-diethoxyethane (B108276) (DEE) and then to DPE, can systematically increase the oxidative stability of the electrolyte. wpmucdn.comwpmucdn.com This is attributed to the suppression of hydrogen abstraction from the ether molecule. wpmucdn.com

| Ether Solvent | Abbreviation | Key Property/Effect | Oxidation Stability Onset (in Li||Al half-cells with 2.0 M LiFSI) |

|---|---|---|---|

| 1,2-Dimethoxyethane (B42094) | DME | Baseline, low oxidative stability. wpmucdn.comwpmucdn.com | ~4.1 V wpmucdn.com |

| 1,2-Diethoxyethane | DEE | Increased steric effect and oxidation stability compared to DME. wpmucdn.comwpmucdn.com | > 4.1 V wpmucdn.com |

| This compound | DPE | Further increased steric effect and oxidation stability. wpmucdn.comwpmucdn.com | Not explicitly stated, but trend suggests higher than DEE. wpmucdn.com |

| 1,2-Diethoxypropane | DEP | Asymmetric methylation optimizes ionic aggregation and yields high anodic stability. wpmucdn.comwpmucdn.com | ~5.3 V wpmucdn.com |

Development of Sustainable Synthetic Routes and Green Chemistry Applications

As the potential applications for this compound expand, the need for environmentally benign and efficient synthesis methods will become more pressing. Current industrial syntheses of ethers often rely on traditional methods that may use harsh reagents or produce significant waste. Future research is expected to align with the principles of green chemistry. labinsights.nl

Key research directions include:

Catalytic Routes: Developing novel heterogeneous or homogeneous catalysts that can facilitate the etherification reaction under milder conditions with high selectivity. magtech.com.cn This includes exploring acid-base synergistic catalysis to improve reaction efficiency. magtech.com.cn

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to dramatically reduce reaction times and energy consumption compared to conventional heating methods. benthamscience.com This approach has been shown to be effective for other ethers, often proceeding without the need for harsh bases or phase transfer catalysts. benthamscience.com

Solvent-Free Reactions: Designing synthetic processes that minimize or eliminate the use of organic solvents, thereby reducing environmental impact. google.com A recently developed method for other ethers involves a reduction-coupling-ether formation reaction under solvent-free conditions. google.com

High Atom Economy: Focusing on synthetic pathways, such as certain eco-friendly approaches for heteroaryl ethers, that maximize the incorporation of reactant atoms into the final product, achieving high atom economy and minimizing waste. rsc.org

| Strategy | Principle | Potential Advantages |

|---|---|---|

| Heterogeneous Catalysis | Using solid catalysts to facilitate the reaction. magtech.com.cn | Easy catalyst separation and reusability, milder reaction conditions. labinsights.nlmagtech.com.cn |

| Microwave-Assisted Williamson Synthesis | Using microwave energy to accelerate the reaction between an alcohol and an alkyl halide. benthamscience.com | Reduced reaction times, energy efficiency, potentially avoiding harsh bases. benthamscience.com |

| Solvent-Free Synthesis | Conducting the reaction without a solvent medium. google.com | Eliminates solvent waste, simplifies product purification. google.com |

| High Atom Economy Routes | Designing reactions where most atoms from the reactants are incorporated into the desired product. rsc.org | Minimizes byproduct formation and waste. rsc.org |

Advanced In-Situ and Operando Spectroscopic Characterization during Application

To fully understand and optimize the performance of this compound in applications like battery electrolytes, it is crucial to observe its behavior in real-time under actual operating conditions. Ex-situ characterization provides a snapshot, but in-situ and operando spectroscopic techniques can reveal dynamic changes in molecular structure, solvation environments, and interfacial chemistry. nih.govacs.org

Future research will heavily rely on applying these advanced techniques to systems containing DPE:

In-situ Raman and FTIR Spectroscopy: To probe the vibrational modes of DPE and its complexes with metal ions (e.g., Li+). This can reveal changes in the Li+-solvent coordination structure and the formation of ionic aggregates during battery cycling. wpmucdn.com

Operando X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the solid-electrolyte interphase (SEI) as it forms on the anode. This would clarify the specific role of DPE in the decomposition products that constitute this critical passivating layer. nih.gov

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the local chemical environment of lithium ions and the DPE solvent molecules, distinguishing between free solvent, solvent-separated ion pairs, and contact ion pairs. wpmucdn.com

Multimodal Characterization: Combining several operando techniques simultaneously to build a comprehensive picture of the electrochemical system. acs.org For example, correlating spectroscopic data with electrochemical measurements can directly link molecular-level changes to battery performance metrics like efficiency and degradation. aps.org

These advanced characterization studies will be instrumental in rationally designing DPE-based electrolyte formulations with tailored properties for specific applications. wpmucdn.com

Further Development of Multiscale Modeling for Complex Systems Involving this compound

Computational modeling is an indispensable tool for accelerating materials discovery and understanding complex chemical systems. nih.gov For this compound, multiscale modeling approaches are needed to bridge the gap between molecular-level interactions and macroscopic properties.

Future modeling efforts will likely proceed along several fronts:

Molecular Dynamics (MD) Simulations: Expanding on current MD simulations of glyme-based electrolytes to perform more extensive studies on DPE. nih.govacs.org This includes calculating key properties like diffusion coefficients, ionic conductivity, and solvation free energies to screen for optimal electrolyte concentrations and co-solvents. acs.orgrsc.org

Quantum Mechanical (QM) Calculations: Using methods like Density Functional Theory (DFT) to accurately determine the structures and energies of DPE-ion complexes and to understand the mechanisms of its electrochemical decomposition at electrode surfaces. nih.govresearchgate.net

Group-Contribution and Thermodynamic Models: Applying and refining models like the Statistical Associating Fluid Theory (SAFT) to predict the thermodynamic properties of mixtures containing DPE, which is crucial for designing separation processes like CO2 capture. acs.org

True Multiscale Models: The ultimate goal is to develop hierarchical models that link QM calculations of bond breaking/formation to classical MD simulations of the bulk electrolyte, and further to continuum models of the entire battery cell. princeton.eduethz.ch This would allow for the prediction of device-level performance based on the fundamental chemistry of this compound.

By integrating these advanced modeling techniques, researchers can more efficiently navigate the vast parameter space of electrolyte formulation and process design, guiding experimental efforts toward the most promising systems involving this compound. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,2-Dipropoxyethane in laboratory settings?

- Methodological Answer : this compound can be synthesized via the methylation of ethylene glycol ethers. For example, methylating agents like methyl iodide or dimethyl sulfate react with ethylene glycol derivatives under controlled alkaline conditions. The reaction requires precise temperature control (e.g., 40–60°C) and inert atmospheres to avoid side reactions. Post-synthesis purification involves fractional distillation to isolate the target compound from byproducts like unreacted glycols or residual solvents .

Q. How does the logP value of this compound inform its application in solvent-based experiments?

- Methodological Answer : The logP (octanol-water partition coefficient) of this compound is 2.21, indicating moderate hydrophobicity. This property makes it suitable for dissolving non-polar compounds while retaining limited miscibility with water. In coating experiments (e.g., paint or polymer research), its logP value correlates with its ability to soften organic layers without complete dissolution, enabling selective layer detachment in multi-coating systems. Researchers should validate solvent efficacy via solubility tests and gravimetric analysis of dissolved residues .

Q. What safety protocols are essential for handling this compound in laboratory environments?

- Methodological Answer : While specific safety data for this compound are limited, analogous protocols for glycol ethers apply:

- Use explosion-proof equipment and avoid open flames due to flammability risks.

- Employ PPE (gloves, goggles, lab coats) and work in fume hoods to minimize inhalation exposure.

- Store in cool, ventilated areas away from oxidizers.

- Dispose of waste via certified hazardous waste handlers compliant with local regulations .

Advanced Research Questions

Q. How does this compound enhance interfacial stability in lithium-metal battery electrolytes?

- Methodological Answer : In Li-metal batteries, this compound coordinates with Li⁺ ions, forming aggregated solvation structures (e.g., [Li⁺–(dipropoxyethane)ₙ–FSI⁻]). This promotes the reduction of FSI⁻ anions at the anode surface, generating a LiF-rich solid-electrolyte interphase (SEI). Researchers should use Raman spectroscopy to confirm solvent-Li⁺ coordination and XPS to analyze SEI composition. Electrochemical stability can be tested via cyclic voltammetry and galvanostatic cycling under high-voltage conditions (>4.5 V vs. Li/Li⁺) .

Q. How can researchers resolve discrepancies in solvent efficacy across experimental systems (e.g., coatings vs. electrochemistry)?

- Methodological Answer : Contradictions arise from differing solvent-environment interactions. For example, in coatings, this compound’s logP-driven softening effect is concentration-dependent, while in electrolytes, its coordination strength dominates. To reconcile such